molecular formula C9H10ClF3N2O B8067064 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol

Cat. No.: B8067064
M. Wt: 254.63 g/mol
InChI Key: YGKGDDFQSCLFDS-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C8H9ClF3N2O It is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine and ethanol. One common method involves the use of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile as a starting material, which undergoes a nucleophilic substitution reaction with ethanolamine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups on the pyridine ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol is unique due to the presence of both the chloro and trifluoromethyl groups on the pyridine ring, as well as the ethanolamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O/c10-7-3-6(9(11,12)13)4-15-8(7)5-14-1-2-16/h3-4,14,16H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKGDDFQSCLFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CNCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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